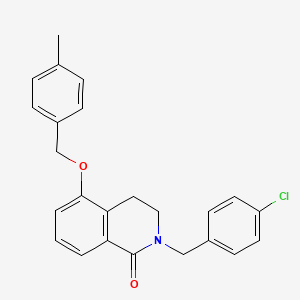

2-(4-chlorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]-5-[(4-methylphenyl)methoxy]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO2/c1-17-5-7-19(8-6-17)16-28-23-4-2-3-22-21(23)13-14-26(24(22)27)15-18-9-11-20(25)12-10-18/h2-12H,13-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZZDXMPXZMYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Isoquinolinone Core: The initial step involves the construction of the isoquinolinone core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the isoquinolinone intermediate.

Attachment of the Methylbenzyl Group: The final step involves the etherification of the isoquinolinone with a methylbenzyl alcohol derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Amino or thiol derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in:

- Anticancer Activity : Studies have shown that derivatives of isoquinoline can inhibit cancer cell proliferation. For instance, certain isoquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogenated benzyl groups may enhance their interaction with microbial targets.

Neuropharmacology

Isoquinoline derivatives are known to interact with neurotransmitter systems. The compound is being explored for:

- Acetylcholinesterase Inhibition : Similar compounds have shown promise as inhibitors of acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. Molecular docking studies suggest that the compound may bind effectively to the active site of the enzyme.

Enzyme Interaction Studies

The compound serves as a biochemical probe to study enzyme interactions, particularly:

- Cyclooxygenase Inhibition : Compounds with similar structures have been reported to selectively inhibit COX-2 enzymes, which play a crucial role in inflammation and pain pathways.

Anticancer Activity Evaluation

A study conducted on derivatives of isoquinoline, including the target compound, evaluated their cytotoxic effects on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that the compound inhibited cell growth in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents.

Neuroprotective Effects

In a preclinical model of Alzheimer's disease, the compound was tested for its ability to restore acetylcholine levels by inhibiting acetylcholinesterase activity. Results showed a significant increase in acetylcholine concentration in treated groups compared to controls, suggesting potential neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Receptor Interaction: Modulating the activity of receptors, leading to changes in cellular signaling and function.

Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and derivatives can be compared based on substituent effects, synthetic pathways, and physicochemical properties. Below is a detailed analysis of key similarities and differences:

Table 1: Structural and Physicochemical Comparison

Key Observations

Core Structure Differences: The target compound features a dihydroisoquinolinone core, which introduces a ketone group and partial saturation in the heterocyclic ring. This contrasts with the quinoline core in analogs like 4k and 4l, which are fully aromatic and lack the ketone functionality . The dihydroisoquinolinone structure may confer distinct electronic properties (e.g., increased polarity) compared to quinoline derivatives.

Substituent Effects: The chlorobenzyl and methylbenzyloxy groups in the target compound are electron-withdrawing and moderately lipophilic. In contrast, analogs like 4k and 4l incorporate methoxyphenyl groups, which are electron-donating and may enhance solubility due to the methoxy oxygen .

This suggests that similar catalytic strategies might apply to the target compound’s synthesis, albeit with adjustments for the dihydroisoquinolinone core.

Physicochemical Data: The target compound’s molecular weight (391.895 g/mol) is higher than that of 4k (376.84 g/mol) due to the additional benzyloxy substituent and dihydroisoquinolinone core .

Research Implications and Limitations

- Structural Diversity: The dihydroisoquinolinone scaffold offers a less-explored template compared to quinolines, warranting further studies on its reactivity and bioactivity.

- Data Gaps: Limited information on the target compound’s synthesis, solubility, and biological activity restricts direct comparison with analogs. Future work should prioritize these aspects.

- Substituent Optimization: Replacing the methylbenzyloxy group with methoxyphenyl or amino groups (as in 4k/4l) could modulate electronic and pharmacokinetic properties .

Biological Activity

The compound 2-(4-chlorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one is a derivative of isoquinoline, a structural motif known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Research indicates that isoquinoline derivatives exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many isoquinoline derivatives act as inhibitors of phosphodiesterases (PDEs), which are enzymes that regulate intracellular levels of cyclic nucleotides. For instance, compounds similar to 2-(4-chlorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one have shown selective inhibition against PDE4, which is implicated in inflammatory responses and neurodegenerative diseases .

- Antioxidant Properties : Isoquinoline derivatives have been reported to possess antioxidant activity, which helps in mitigating oxidative stress-related cellular damage .

Antiinflammatory Effects

Studies have demonstrated that the compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases like asthma and rheumatoid arthritis.

Anticancer Activity

Preliminary studies indicate that 2-(4-chlorobenzyl)-5-((4-methylbenzyl)oxy)-3,4-dihydroisoquinolin-1(2H)-one may possess anticancer effects. It has been observed to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of isoquinoline derivatives. The compound may exert protective effects against neuronal cell death induced by oxidative stress and excitotoxicity, making it a candidate for further studies in neurodegenerative disorders like Alzheimer's disease .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated that the compound significantly reduced TNF-α levels in LPS-stimulated macrophages. |

| Study B | Showed that treatment with the compound resulted in decreased cell viability in cancer cell lines, indicating potential anticancer activity. |

| Study C | Found that the compound provided neuroprotection against glutamate-induced toxicity in neuronal cultures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.